Procarbazine

Description

Properties

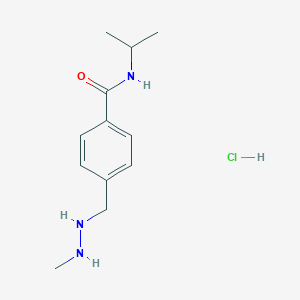

IUPAC Name |

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTBDICYNRMXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

366-70-1 (mono-hydrochloride) | |

| Record name | Procarbazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021189 | |

| Record name | Procarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.4X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

671-16-9, 366-70-1 | |

| Record name | Procarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procarbazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procarbazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 °C | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procarbazine as a DNA Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][2][3] Its efficacy stems from its role as a DNA alkylating agent, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of procarbazine, its metabolic activation, the nature of the DNA adducts it forms, and the cellular responses it elicits. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) has been a mainstay in combination chemotherapy regimens, such as MOPP (Mechlorethamine, Oncovin, Procarbazine, Prednisone) and BEACOPP, for decades.[4][5] Its clinical utility is attributed to its ability to function as a pro-drug, which, upon metabolic activation, generates reactive species that alkylate DNA.[6] This covalent modification of DNA disrupts its template functions for replication and transcription, ultimately leading to cell death.[1][2] Understanding the intricate details of its mechanism of action is paramount for optimizing its therapeutic index and overcoming mechanisms of drug resistance.

Chemical Properties and Metabolic Activation

Procarbazine is a synthetic methylhydrazine derivative with the chemical formula C12H19N3O.[7][8] It is administered orally and is readily absorbed, crossing the blood-brain barrier, which contributes to its efficacy against brain tumors.[3][4]

Table 1: Physicochemical Properties of Procarbazine

| Property | Value | Reference |

| Molecular Formula | C12H19N3O | [7] |

| Molar Mass | 221.304 g·mol−1 | [1] |

| CAS Number | 671-16-9 | [1] |

| IUPAC Name | N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide | [1] |

Procarbazine itself is inert and requires metabolic activation, primarily in the liver and kidneys, to exert its cytotoxic effects.[3][7] The activation process is a multi-step pathway involving enzymatic and non-enzymatic reactions.

The initial step involves the oxidation of procarbazine to an azo derivative, a reaction catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).[4][9] This azo-procarbazine is then further metabolized to form two positional azoxy isomers.[10] The methylazoxy isomer is considered the more potent cytotoxic species.[10] These azoxy metabolites are unstable and can decompose to form a methyldiazonium ion, a highly reactive electrophile that is believed to be the ultimate alkylating species responsible for methylating DNA.[9] Additionally, the metabolic activation of procarbazine generates reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and methyl radicals, which can also contribute to DNA damage.[4][11]

Mechanism of Action: DNA Alkylation

The primary mechanism of procarbazine's cytotoxicity is the alkylation of DNA by its active metabolites.[4] The methyldiazonium ion transfers a methyl group to nucleophilic sites on DNA bases. The most clinically significant lesions are the methylation of the O6 position of guanine (B1146940) (O6-methylguanine, O6-meG) and the N7 position of guanine (N7-methylguanine, N7-meG).[1][12]

-

O6-methylguanine (O6-meG): This is a highly mutagenic lesion. During DNA replication, O6-meG can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[13] The accumulation of these mutations can trigger apoptotic pathways.

-

N7-methylguanine (N7-meG): This is the most abundant adduct formed. While less mutagenic than O6-meG, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which can stall replication and lead to DNA strand breaks.[13]

The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription, leading to cell cycle arrest, particularly in the S phase, and ultimately apoptosis.[7]

Quantitative Data

The cytotoxic efficacy of procarbazine and its metabolites has been evaluated in various cancer cell lines. Furthermore, clinical trials have provided valuable data on its response rates in different malignancies.

Table 2: In Vitro Cytotoxicity of Procarbazine and its Metabolites

| Compound | Cell Line | IC50 | Reference |

| Procarbazine | CCRF-CEM (human leukemia) | > 100 µM | [10] |

| Methylazoxyprocarbazine | CCRF-CEM (human leukemia) | ~10 µM | [10] |

| Azoxy 2 isomer | L1210 (murine leukemia) | More toxic than Azoxy 1 isomer | [14] |

Table 3: Clinical Response Rates of Procarbazine-Containing Regimens

| Regimen | Cancer Type | Response Rate | Reference |

| Single Agent Procarbazine | Advanced Hodgkin's Lymphoma | 53% - 69% (Overall Response) | [5] |

| MOPP | Advanced Hodgkin's Lymphoma | 78% (Complete Response) | [5] |

| C-MOPP-ABVD | Advanced Hodgkin's Lymphoma | 93% (Overall Response), 84% (Complete Response) | [5] |

| POC (Procarbazine, Vincristine (B1662923), Lomustine) | Metastatic Cutaneous Malignant Melanoma | 20% (Overall Response) | [15] |

| Procarbazine + Tamoxifen (B1202) | Recurrent High-Grade Gliomas | 29.5% (Overall Response) | [16] |

Table 4: DNA Adduct Levels in Patients Treated with Procarbazine

| Adduct | Patient Cohort | Mean Level | Reference |

| 7-methyldeoxyguanosine (7-medG) | Hodgkin's disease patients (MOPP/ABV) | 12.55 pmole/mole dG | [17] |

| O6-methyldeoxyguanosine (O6-medG) | Hodgkin's disease patients (MOPP/ABV) | 0.254 µmole/mole dG | [17] |

| O6-methylguanine (O6-meG) | λlacZ transgenic mice (200 mg/kg x 5 days) | 18.5 fmol/µg DNA (Bone Marrow) | [13] |

| O6-methylguanine (O6-meG) | λlacZ transgenic mice (200 mg/kg x 5 days) | 28.0 fmol/µg DNA (Liver) | [13] |

Cellular Response to Procarbazine-Induced DNA Damage

The DNA damage induced by procarbazine triggers a complex cellular response orchestrated by DNA damage response (DDR) pathways. These pathways sense the DNA lesions, signal their presence, and mediate DNA repair, cell cycle arrest, or apoptosis.

Upon detection of O6-meG and other adducts, sensor proteins like the Mismatch Repair (MMR) system can recognize the lesion. The cell cycle is often arrested to allow time for DNA repair. The primary repair pathway for O6-meG is direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT transfers the methyl group from the guanine to one of its own cysteine residues, thereby repairing the DNA in a single step. High levels of MGMT expression in cancer cells are a major mechanism of resistance to procarbazine.

If the DNA damage is too extensive to be repaired, the cell will be directed towards apoptosis. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.

Experimental Protocols

Assessment of DNA Alkylation by HPLC-MS/MS

This protocol outlines a general method for the quantification of procarbazine-induced DNA adducts, such as O6-meG and N7-meG, in biological samples.[18][19]

Materials:

-

Genomic DNA isolation kit

-

DNAse I, Nuclease P1, Alkaline Phosphatase

-

Internal standards (e.g., isotope-labeled O6-meG and N7-meG)

-

HPLC system coupled with a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

Genomic DNA Isolation: Isolate genomic DNA from cells or tissues treated with procarbazine using a commercial kit according to the manufacturer's instructions.

-

DNA Hydrolysis:

-

To 100 µg of DNA, add the internal standards.

-

Digest the DNA to nucleosides by sequential incubation with DNAse I, Nuclease P1, and alkaline phosphatase.

-

-

Sample Preparation: Precipitate proteins by adding cold ethanol (B145695) and centrifuge to collect the supernatant containing the nucleosides. Dry the supernatant under a vacuum.

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried sample in mobile phase.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the nucleosides using a gradient elution on a C18 column.

-

Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Calculate the amount of each adduct by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of procarbazine on cultured cells.[20]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Procarbazine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of procarbazine in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Conclusion

Procarbazine remains a clinically relevant DNA alkylating agent, particularly for the treatment of lymphomas and brain tumors. Its complex metabolic activation pathway leads to the formation of highly reactive species that induce a spectrum of DNA lesions, with O6-methylguanine being a key driver of its cytotoxic and mutagenic effects. The cellular response to procarbazine-induced damage is multifaceted, involving DNA repair mechanisms, cell cycle checkpoints, and apoptosis. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of new therapeutic strategies that can enhance the efficacy of procarbazine and overcome resistance. Further research into the specific signaling pathways and the interplay between different DNA repair mechanisms will continue to refine our understanding and application of this important chemotherapeutic drug.

References

- 1. Procarbazine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. brainkart.com [brainkart.com]

- 4. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]

- 5. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-enzymatic activation of procarbazine to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of DNA damage induced by procarbazine in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA adduct dosimetry and DNA repair in rats and pigs given repeated doses of procarbazine under conditions of carcinogenicity and human cancer chemotherapy respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cytotoxicity and DNA damage caused by the azoxy metabolites of procarbazine in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II trial of procarbazine, vincristine and lomustine (POC) chemotherapy in metastatic cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Procarbazine and high-dose tamoxifen as a second-line regimen in recurrent high-grade gliomas: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of DNA methylation adducts in Hodgkin's disease patients treated with procarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of procarbazine, procarbazine metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AOP-Wiki [aopwiki.org]

- 20. broadpharm.com [broadpharm.com]

Procarbazine Prodrug Activation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent employed in the treatment of Hodgkin's lymphoma and certain brain tumors. As a prodrug, procarbazine requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the procarbazine activation pathway, detailing the enzymatic processes, key metabolites, and the ultimate generation of reactive species responsible for its antineoplastic activity. This document includes a summary of available quantitative data, detailed experimental protocols for the analysis of procarbazine and its metabolites, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an orally administered alkylating agent that has been a component of combination chemotherapy regimens for decades. Its efficacy is dependent on its biotransformation into active metabolites that can induce cytotoxicity in rapidly dividing cancer cells. The activation process is complex, involving both enzymatic and non-enzymatic steps, primarily occurring in the liver. Understanding this pathway is critical for optimizing therapeutic strategies, managing drug interactions, and developing novel analogs with improved efficacy and safety profiles.

The Procarbazine Activation Pathway

The metabolic activation of procarbazine is a multi-step process initiated by oxidation, leading to the formation of several intermediates. The key enzymatic players in this pathway are hepatic microsomal enzymes, particularly cytochrome P450 (CYP) isozymes, and mitochondrial monoamine oxidase (MAO).[1][2]

Step 1: Oxidation to Azoprocarbazine (B1211744)

The initial and rate-limiting step in procarbazine activation is the oxidation of the hydrazine (B178648) moiety to an azo derivative, azoprocarbazine.[1] This reaction is catalyzed by both cytochrome P450 enzymes and monoamine oxidase.[2] Specifically, CYP1A1 and CYP2B6 have been identified as being involved in procarbazine metabolism. The formation of azoprocarbazine is rapid, with plasma levels of this metabolite being notably higher than those of the parent drug.[1]

Step 2: Isomerization and Further Oxidation to Azoxy Metabolites

Following its formation, azoprocarbazine undergoes further metabolism. It can isomerize to a hydrazone and is also a substrate for further oxidation by cytochrome P450 to form two positional azoxy isomers: benzylazoxyprocarbazine and methylazoxyprocarbazine (B1204352).[3] Of these two isomers, methylazoxyprocarbazine has been shown to be the more potent cytotoxic species.[3]

Step 3: Generation of Reactive Alkylating Species

The azoxy metabolites are unstable and undergo further enzymatic and spontaneous degradation to generate highly reactive intermediates. This process is thought to involve hydroxylation of the azoxy compounds.[4] These unstable intermediates ultimately decompose to produce the methyldiazonium ion (CH₃N₂⁺) and carbon-centered free radicals.[2][5] The methyldiazonium ion is a potent alkylating agent that transfers a methyl group to nucleophilic sites on DNA, particularly the O⁶ and N⁷ positions of guanine. This methylation of DNA leads to base mispairing, DNA strand breaks, and ultimately, inhibition of DNA, RNA, and protein synthesis, triggering apoptosis in cancer cells.[5] The generation of free radicals also contributes to oxidative stress and cellular damage.[2]

Quantitative Data

While detailed enzyme kinetic parameters (Km and Vmax) for the specific enzymatic steps in procarbazine activation are not extensively reported in the literature, pharmacokinetic studies in humans have provided valuable data on the plasma concentrations of procarbazine and its primary metabolite, azoprocarbazine.

Table 1: Pharmacokinetic Parameters of Procarbazine and Azoprocarbazine in Humans following a Single Oral Dose of 300 mg Procarbazine Hydrochloride [6]

| Parameter | Procarbazine (PCB) | Azo-procarbazine (azo-PCB) |

| Mean Time to Maximum Plasma Concentration (Tmax) | 12.5 minutes | - |

| Mean Plasma Elimination Half-life (t½) | 9.2 minutes | Significantly longer than PCB |

| Mean Apparent Oral Systemic Clearance | 35.8 L/min | - |

| Mean Ratio of Maximum Plasma Concentration (Cmax) (azo-PCB/PCB) | - | 5.5 |

| Mean Ratio of Area Under the Curve (AUC) (azo-PCB/PCB) | - | 45.2 |

Data presented as mean values from a study in eight tumor patients.

Experimental Protocols

The analysis of procarbazine and its chemically labile metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Protocol for Quantification of Procarbazine in Human Plasma by HPLC-MS/MS

This protocol is a synthesized methodology based on published methods for the quantitative analysis of procarbazine in human plasma.[7][8][9]

4.1.1. Materials and Reagents

-

Procarbazine hydrochloride standard

-

Internal Standard (e.g., a stable isotope-labeled procarbazine or a structurally similar compound)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Human plasma (blank)

-

Trichloroacetic acid (TCA) for protein precipitation

-

Methyl tert-butyl ether (MTBE)

4.1.2. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of the internal standard solution.

-

For protein precipitation, add 200 µL of ice-cold 10% (w/v) TCA in acetonitrile.

-

Vortex for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

To remove excess TCA, add 500 µL of MTBE, vortex for 30 seconds, and centrifuge for 5 minutes.

-

Aspirate and discard the upper organic layer (MTBE).

-

Repeat the MTBE wash step.

-

Transfer the final aqueous layer to an HPLC vial for analysis.

4.1.3. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute procarbazine, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Procarbazine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of procarbazine to the internal standard against the concentration of the calibration standards.

-

Quantify procarbazine concentrations in the plasma samples using the calibration curve.

Protocol for Analysis of Procarbazine and its Metabolites by GC-MS

This protocol is a synthesized methodology based on published methods for the analysis of procarbazine and its various metabolites.[10]

4.2.1. Materials and Reagents

-

Procarbazine and metabolite standards (e.g., azoprocarbazine, N-isopropyl-p-toluamide)

-

Internal Standard (a synthetic analog of procarbazine)

-

Acetic anhydride (B1165640) for derivatization

-

Pyridine

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

4.2.2. Sample Preparation and Derivatization

-

To 1 mL of plasma, add the internal standard.

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of pyridine.

-

Add 50 µL of acetic anhydride to derivatize procarbazine and metabolites containing primary or secondary amine groups.

-

Heat the mixture at 60°C for 30 minutes.

-

Evaporate the derivatization reagents under nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4.2.3. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each derivatized analyte and the internal standard. Full scan mode can be used for qualitative identification.

4.2.4. Data Analysis

-

Identify peaks based on their retention times and mass spectra compared to standards.

-

For quantification, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Procarbazine Activation Signaling Pathway

References

- 1. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "THE IN VITRO METABOLISM OF PROCARBAZINE: MECHANISMS UNDERLYING THE GEN" by ALBERT LEO PEYTON [docs.lib.purdue.edu]

- 5. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma kinetics of procarbazine and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of procarbazine in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Analysis of procarbazine and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Procarbazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a potent antineoplastic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors. Its therapeutic efficacy is intrinsically linked to its complex in vivo metabolic activation. This technical guide provides a comprehensive overview of the metabolic fate of procarbazine, detailing its absorption, distribution, intricate biotransformation pathways, and subsequent excretion. Quantitative pharmacokinetic data are systematically presented, and methodologies for key experimental studies are described. Furthermore, metabolic and experimental workflows are visually elucidated through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Procarbazine is administered as a prodrug and necessitates metabolic conversion to exert its cytotoxic effects. The primary mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The metabolic activation of procarbazine is a multi-step process predominantly occurring in the liver, involving several key enzyme systems.[1][3] Understanding the nuances of its metabolism is critical for optimizing therapeutic regimens, mitigating toxicities, and overcoming drug resistance.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Procarbazine exhibits rapid and complete absorption from the gastrointestinal tract following oral administration.[4][5] It is widely distributed throughout the body and readily crosses the blood-brain barrier, a crucial property for its efficacy against brain tumors.[1][5][6][7]

Absorption and Distribution:

-

Peak Plasma Concentration (Procarbazine): Achieved within 0.5 to 1 hour.[5][8][9]

-

Peak Cerebrospinal Fluid (CSF) Levels: Reached between 0.5 and 1.5 hours.[5]

-

Distribution: High concentrations are found in the liver, kidneys, intestinal wall, and skin.[6][8]

Metabolism: The biotransformation of procarbazine is extensive and occurs primarily in the liver and, to a lesser extent, in the kidneys.[3][4][10] The process is initiated by both enzymatic and non-enzymatic reactions. Key enzymatic players include the cytochrome P450 (CYP450) system and monoamine oxidase (MAO).[1][5][11]

The metabolic cascade proceeds as follows:

-

Oxidation to Azo-procarbazine: Procarbazine is rapidly oxidized to its first major metabolite, azo-procarbazine. This conversion is mediated by microsomal cytochrome P450 oxidoreductase and mitochondrial monoamine oxidase.[5][11]

-

Isomerization and Further Oxidation: Azo-procarbazine can then undergo isomerization and further oxidation by the CYP450 system to form two positional azoxy isomers: methylazoxy-procarbazine and benzylazoxy-procarbazine.[5][12]

-

Formation of Active Species: Methylazoxy-procarbazine is considered the major cytotoxic metabolite, which is more potent than the parent drug.[5][12] It is believed to be the precursor to the ultimate alkylating species, a methyl carbonium ion, which methylates DNA.[11] The metabolic activation can also generate reactive oxygen species (ROS) like hydrogen peroxide and carbon-centered free radicals, contributing to cellular damage.[1][13]

-

Hydrolysis and Degradation: The metabolic pathway also involves hydrolysis, splitting the molecule into a benzylaldehyde derivative and methylhydrazine.[3][4] The aldehyde is subsequently oxidized to N-isopropylterephthalamic acid, the main urinary excretion product.[3][4] Methylhydrazine is further degraded to carbon dioxide and methane.[3][4]

Excretion: The metabolites of procarbazine are primarily excreted in the urine.[1][3] The major urinary metabolite is N-isopropylterephthalamic acid.[3][4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of procarbazine and its primary metabolite, azo-procarbazine, in humans.

| Parameter | Procarbazine (PCB) | Azo-procarbazine (azo-PCB) | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~12.5 minutes | - | [9] |

| Plasma Elimination Half-life (t½) | ~9.2 - 10 minutes | Slower than PCB | [5][9] |

| Apparent Oral Systemic Clearance | 35.8 L/min | - | |

| Mean Cmax Ratio (azo-PCB/PCB) | - | 5.5 | [9] |

| Mean AUC Ratio (azo-PCB/PCB) | - | 45.2 | [9] |

Metabolic Pathways and Experimental Workflows

Procarbazine Metabolic Pathway

The following diagram illustrates the major metabolic conversion steps of procarbazine.

Caption: Metabolic activation pathway of procarbazine.

Experimental Workflow for Metabolite Analysis

The diagram below outlines a typical workflow for the quantitative analysis of procarbazine and its metabolites in biological samples.

Caption: Workflow for procarbazine metabolite analysis.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following sections synthesize the methodologies described in the cited literature for key experiments.

In Vitro Metabolism Studies with Rat Liver Homogenate

Objective: To investigate the metabolic conversion of procarbazine and the appearance of its metabolites in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

-

Preparation of Liver Homogenate: A 9000-g supernatant fraction of a rat liver homogenate is prepared to contain microsomal and cytosolic enzymes.[14]

-

Incubation: Procarbazine is incubated with the liver homogenate preparation at a specified concentration (e.g., intraperitoneal administration of a 150 mg/kg bolus dose in rats for subsequent plasma analysis).[14]

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points.

-

Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant is extracted for analysis.

-

Analysis: The concentrations of procarbazine and its metabolites are determined using a validated analytical method, such as High-Pressure Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

In Vivo Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of procarbazine and its major metabolite, azo-procarbazine, in cancer patients.

Methodology:

-

Patient Population: Therapy-refractory tumor patients with normal liver and renal function are recruited.[9]

-

Drug Administration: A single oral dose of procarbazine hydrochloride (e.g., 300 mg) is administered as a drinking solution under fasting conditions.[9]

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: Plasma concentrations of procarbazine and azo-procarbazine are quantified using a validated HPLC-UV method.[9]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, t½, and systemic clearance.[9]

Analytical Method for Procarbazine and Metabolites in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of procarbazine and its metabolites.

Methodology based on HPLC-ESI-MS: [16]

-

Sample Preparation:

-

Plasma proteins are precipitated using trichloroacetic acid.

-

The resulting protein-free supernatant is washed with methyl tert-butyl ether to remove excess acid.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a reversed-phase HPLC system.

-

Separation is achieved on a C-18 analytical column using a mobile phase such as methanol-ammonium acetate (B1210297) buffer.

-

-

Mass Spectrometric Detection:

-

A single-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

-

The mass spectrometer is operated in the selected-ion monitoring (SIM) mode to detect the protonated molecular ions ([M+H]+) of procarbazine and an internal standard.

-

-

Quantification:

-

Calibration curves are generated using standards of known concentrations in human plasma.

-

The concentration of procarbazine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The in vivo metabolic fate of procarbazine is a complex process that is fundamental to its anticancer activity. The transformation from the parent prodrug to its active cytotoxic metabolites, primarily methylazoxy-procarbazine, is a critical determinant of its therapeutic efficacy. A thorough understanding of its pharmacokinetics and the intricate metabolic pathways, facilitated by robust analytical methodologies, is essential for the continued optimization of procarbazine-based chemotherapy regimens. This guide provides a foundational resource for researchers and clinicians working to advance the therapeutic application of this important antineoplastic agent.

References

- 1. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]

- 2. Procarbazine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Matulane (Procarbazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. brainkart.com [brainkart.com]

- 8. cancercareontario.ca [cancercareontario.ca]

- 9. Plasma kinetics of procarbazine and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Non-enzymatic activation of procarbazine to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic activation of procarbazine. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of procarbazine, procarbazine metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of procarbazine and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of procarbazine in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Procarbazine's Impact on DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a cornerstone of combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors. Its cytotoxic effects are intrinsically linked to its ability to disrupt the synthesis of DNA and RNA, fundamental processes for cellular proliferation. This in-depth technical guide elucidates the multifaceted mechanisms by which procarbazine exerts these effects, provides detailed experimental protocols for their investigation, and presents quantitative data on its inhibitory actions.

Introduction

Procarbazine functions as a prodrug, requiring metabolic activation to elicit its antineoplastic activity. Following administration, it undergoes a series of enzymatic and non-enzymatic transformations, primarily in the liver, to yield highly reactive metabolites. These metabolites, including methyl and benzyl (B1604629) radicals, are responsible for the drug's genotoxic effects. The primary mechanisms of action include DNA alkylation, the generation of reactive oxygen species (ROS) leading to oxidative DNA damage, and the inhibition of crucial enzymes involved in nucleic acid synthesis. This guide will delve into the core molecular interactions of procarbazine's active metabolites with DNA and RNA, leading to the cessation of their synthesis and ultimately, cell death.

Mechanism of Action

Procarbazine's interference with DNA and RNA synthesis is not a singular event but a cascade of interconnected processes initiated by its metabolic activation.

Metabolic Activation of Procarbazine

Procarbazine is metabolized to its active forms through a multi-step process.[1] This intricate pathway is crucial for its cytotoxic effects.[2]

Inhibition of DNA Synthesis

The primary mechanism by which procarbazine inhibits DNA synthesis is through direct damage to the DNA template. Its active metabolites, particularly the methyldiazonium ion and methyl radicals, are potent alkylating agents that transfer methyl groups to DNA bases.[3] The most significant lesion is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine), which mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[3][4] This damage can stall replication forks and induce cell cycle arrest.[5] Furthermore, procarbazine's auto-oxidation generates hydrogen peroxide and other reactive oxygen species, causing oxidative DNA damage, including single- and double-strand breaks.[6][7]

Inhibition of RNA Synthesis

Procarbazine also impedes RNA synthesis, although the mechanisms are less direct than its effects on DNA. DNA damage induced by procarbazine can interfere with transcription by physically obstructing the movement of RNA polymerase along the DNA template. Additionally, there is evidence to suggest that procarbazine may inhibit the transmethylation of methionine into transfer RNA (tRNA).[5] This disruption of tRNA function would consequently halt protein synthesis, which is tightly coupled to RNA synthesis and overall cellular metabolism.

Quantitative Data on the Inhibition of DNA and RNA Synthesis

The inhibitory effects of procarbazine and its metabolites on cellular proliferation have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Compound | Cell Line | Assay | IC50 (mM) | Reference |

| Procarbazine | L1210 murine leukemia | Soft-agar clonogenic assay | 1.5 | [2] |

| Methylazoxyprocarbazine | L1210 murine leukemia | MTT assay | 0.2 | [2] |

| Methylazoxyprocarbazine | L1210 murine leukemia | Soft-agar clonogenic assay | 0.15 | [2] |

Experimental Protocols

Investigating the effects of procarbazine on DNA and RNA synthesis requires a suite of specialized molecular biology techniques. The following are detailed methodologies for key experiments.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage, providing an indirect measure of DNA damage that is not repaired by error-free mechanisms.

Principle: Non-replicating cells are treated with a DNA-damaging agent (e.g., procarbazine). The subsequent incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) during the DNA repair process is quantified.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human fibroblasts or lymphocytes) onto coverslips and allow them to reach confluence to inhibit replicative DNA synthesis.

-

Treat the cells with various concentrations of procarbazine for a specified duration (e.g., 1-4 hours). Include a positive control (e.g., a known mutagen like N-methyl-N'-nitro-N-nitrosoguanidine) and a negative control (vehicle only).

-

-

Radiolabeling:

-

Following treatment, wash the cells with a serum-free medium.

-

Incubate the cells in a medium containing 10 µCi/mL of ³H-thymidine for a defined period (e.g., 4 hours) to allow for repair synthesis.

-

-

Cell Fixation and Autoradiography:

-

Wash the cells with a cold phosphate-buffered saline (PBS) solution.

-

Fix the cells with a methanol (B129727):acetic acid (3:1) solution.

-

Coat the coverslips with a nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days).

-

-

Grain Counting and Analysis:

-

Develop the autoradiographs and stain the cells with a suitable dye (e.g., Giemsa).

-

Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells. An increase in the mean number of grains per nucleus in treated cells compared to control cells indicates the induction of UDS.

-

Detection of O⁶-Methylguanine Adducts by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific quantification of the pro-mutagenic DNA adduct O⁶-methylguanine.[8]

Principle: DNA is isolated from procarbazine-treated cells, hydrolyzed to its constituent bases, and the amount of O⁶-methylguanine is quantified by HPLC with fluorescence or mass spectrometry detection.

Protocol:

-

DNA Isolation and Hydrolysis:

-

Treat cells with procarbazine and harvest them.

-

Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

Hydrolyze the DNA to release the purine (B94841) bases by heating in a weak acid (e.g., 0.1 N HCl) at 70°C for 30 minutes.

-

-

HPLC Analysis:

-

Neutralize the hydrolysate and filter it.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the bases using a mobile phase gradient, for example, a gradient of methanol in a phosphate (B84403) buffer.

-

Detect O⁶-methylguanine using a fluorescence detector (excitation ~280 nm, emission ~350 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic O⁶-methylguanine.

-

Calculate the amount of O⁶-methylguanine in the experimental samples by comparing their peak areas to the standard curve.

-

Alkaline Elution Assay for DNA Strand Breaks

This technique is used to measure DNA single-strand breaks and alkali-labile sites induced by DNA-damaging agents.[9][10]

Principle: Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of DNA strand breaks.

Protocol:

-

Cell Labeling and Treatment:

-

Label the cellular DNA by growing cells in a medium containing a radioactive precursor (e.g., ¹⁴C-thymidine) for one to two cell cycles.

-

Treat the labeled cells with procarbazine for a specified time.

-

-

Cell Lysis and Elution:

-

Load the cells onto a polycarbonate filter.

-

Lyse the cells on the filter with a lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K).

-

Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.

-

Collect fractions of the eluate over time.

-

-

Quantification and Analysis:

-

Measure the radioactivity in each fraction and the radioactivity remaining on the filter using a liquid scintillation counter.

-

Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate for treated cells compared to control cells indicates the presence of DNA strand breaks.

-

Signaling Pathways and Experimental Workflows

The cellular response to procarbazine-induced DNA damage involves a complex network of signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for assessing procarbazine's genotoxicity.

Conclusion

Procarbazine's efficacy as an anticancer agent is deeply rooted in its ability to disrupt DNA and RNA synthesis through a complex series of metabolic activation and subsequent DNA damage. Understanding the intricate molecular mechanisms, coupled with robust experimental methodologies, is paramount for the continued development and optimization of procarbazine-based therapies and for the discovery of novel agents that target these fundamental cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their endeavors to further unravel the complexities of procarbazine's action and to innovate in the field of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procarbazine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of DNA damage induced by procarbazine in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and O4-ethylthymine by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fractionation of DNA from mammalian cells by alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Procarbazine: From Serendipity to a Chemotherapy Cornerstone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Procarbazine (B1678244), a methylhydrazine derivative, represents a fascinating chapter in the history of oncology, tracing a path from its initial synthesis as a potential monoamine oxidase inhibitor to its establishment as a critical component in curative chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors.[1] This technical guide provides an in-depth review of the historical development of procarbazine, detailing its preclinical validation, the evolution of its clinical application, and the quantitative outcomes of seminal trials that defined its role in modern chemotherapy.

Preclinical Development

Synthesis and Discovery

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was first synthesized in the late 1950s during a research program at Hoffmann-La Roche aimed at developing new monoamine oxidase inhibitors.[1] Its discovery as an antineoplastic agent was serendipitous, emerging from broad screening of synthetic compounds in animal tumor models. This unexpected activity prompted a shift in its developmental trajectory towards oncology.

Experimental Protocol: Synthesis of Procarbazine

While the original proprietary synthesis protocols are not publicly detailed, a general synthetic route has been described in chemical literature. The process involves the alkylation of 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine with the methyl ester of 4-bromomethylbenzoic acid. The resulting product undergoes hydrolysis and subsequent reaction with isopropylamine (B41738) to form the amide bond. Finally, deprotection of the benzyloxycarbonyl groups yields procarbazine.[2]

A generalized laboratory synthesis can be outlined as follows:

-

Alkylation: 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine is reacted with 4-(bromomethyl)benzoate (B8499459) in the presence of a strong base (e.g., sodium hydride) to form 1,2-bis(benzyloxycarbonyl)-1-methyl-2-(p-carbomethoxy)benzylhydrazine.

-

Saponification: The carbomethoxy group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

-

Amidation: The resulting carboxylic acid is converted to an acid chloride, which is then reacted with isopropylamine to form the corresponding N-isopropyl amide.

-

Deprotection: The benzyloxycarbonyl protecting groups are removed, typically using hydrogen bromide in acetic acid, to yield the final procarbazine hydrochloride salt.[2]

Mechanism of Action

Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. It undergoes complex biotransformation, primarily in the liver, into several active intermediates.[1] The prevailing evidence suggests its mechanism involves the inhibition of DNA, RNA, and protein synthesis.[1]

The activation pathway begins with oxidation by cytochrome P450 enzymes to an azo derivative, which then isomerizes and is further oxidized to form active azoxy metabolites.[3] These metabolites can release a methyl diazonium ion, a reactive species that acts as an alkylating agent. This ion transfers a methyl group to nucleophilic sites on cellular macromolecules, most critically the O-6 position of guanine (B1146940) in DNA. This methylation leads to DNA damage, strand breaks, and the induction of apoptosis in rapidly dividing cancer cells.

// Nodes Procarbazine [label="Procarbazine (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic Metabolism\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Azo-derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Azoxy [label="Azoxy-derivative\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation of Guanine (O-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Damage [label="DNA Strand Breaks", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Procarbazine -> Metabolism [label="Oxidation"]; Metabolism -> Azo; Azo -> Azoxy [label="Isomerization &\nOxidation"]; Azoxy -> DNA [label="Releases Methyl\nDiazonium Ion"]; DNA -> Methylation; Methylation -> Damage; Damage -> Apoptosis; }

Figure 1: Metabolic Activation and Mechanism of Action of Procarbazine.

Preclinical Efficacy Studies

In vitro and in vivo models were crucial for establishing the anticancer potential of procarbazine.

Experimental Protocol: In Vitro Cytotoxicity Assay (General) In vitro studies typically assess the concentration-dependent cytotoxic effect of a drug on cancer cell lines.

-

Cell Culture: A relevant cancer cell line (e.g., human leukemia CCRF-CEM or murine leukemia L1210) is cultured in appropriate media and conditions.[3]

-

Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Drug Exposure: Procarbazine (or its active metabolites) is dissolved in a suitable solvent and serially diluted. The cells are then exposed to a range of drug concentrations for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay. These assays quantify metabolic activity, which correlates with the number of viable cells.[4][5]

-

Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%). Studies showed that the active metabolite, methylazoxyprocarbazine, was significantly more cytotoxic than the parent compound.[3]

Experimental Protocol: In Vivo Xenograft Model (General) In vivo studies assess a drug's efficacy in a living organism, providing insights into its pharmacokinetics and antitumor activity.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[6]

-

Tumor Implantation: A suspension of human tumor cells is injected subcutaneously or orthotopically into the mice.[6]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. Procarbazine is administered, typically orally or via intraperitoneal injection, according to a specific dose and schedule.[7]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored as indicators of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth delay or inhibition.

Clinical Development: A Tale of Two Cancers

The clinical journey of procarbazine is defined by its transformative impact on Hodgkin's lymphoma and its significant role in treating high-grade gliomas.

// Nodes Discovery [label="Discovery (late 1950s)\nSynthesized as MAOI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SingleAgent [label="Single-Agent Trials (1960s)\nActivity in Hodgkin's", fillcolor="#FBBC05", fontcolor="#202124"]; MOPP [label="MOPP Regimen (1970)\nFirst Curative Combo for\nAdvanced Hodgkin's", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Concerns (1980s)\nDecline in Use\n(Secondary Cancers, Infertility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCV [label="PCV Regimen\nEstablished for Brain Tumors", fillcolor="#FBBC05", fontcolor="#202124"]; BEACOPP [label="BEACOPP Regimen (1990s)\nRe-emergence in\nDose-Intensified Therapy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Discovery -> SingleAgent; SingleAgent -> MOPP; MOPP -> Toxicity; Toxicity -> BEACOPP; MOPP -> PCV [style=dashed]; }

Figure 2: Historical Development Timeline of Procarbazine.

Hodgkin's Lymphoma: The MOPP Revolution

Initially trialed as a single agent, procarbazine showed promising but transient responses in patients with advanced Hodgkin's lymphoma. The true breakthrough came with its inclusion in the four-drug MOPP combination regimen, developed by Vincent T. DeVita Jr. and colleagues at the National Cancer Institute. MOPP was one of the first combination chemotherapy regimens to prove that a metastatic cancer could be cured with drugs.[8][9]

Experimental Protocol: MOPP Regimen The MOPP regimen was administered in 28-day cycles for a total of at least six cycles.

-

Mechlorethamine: 6 mg/m² IV, on Days 1 and 8.

-

Oncovin® (Vincristine): 1.4 mg/m² IV, on Days 1 and 8.

-

Procarbazine: 100 mg/m²/day PO, on Days 1 through 14.

-

Prednisone: 40 mg/m²/day PO, on Days 1 through 14 (in cycles 1 and 4).[10][11]

// Nodes Day1 [label="Day 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day8 [label="Day 8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Days1_14 [label="Days 1-14", fillcolor="#FBBC05", fontcolor="#202124", shape=record, label="{Procarbazine (PO) | Prednisone (PO)}"]; Days15_28 [label="Days 15-28\nRest Period", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; CycleEnd [label="End of Cycle", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout subgraph { rank=same; Day1; Day8; }

// Edges Day1 -> Days1_14 [style=invis]; Day8 -> Days1_14 [style=invis]; {Day1, Day8} -> Days15_28 [label="IV Drugs:\nMechlorethamine\nVincristine"]; Days1_14 -> Days15_28; Days15_28 -> CycleEnd; }

Figure 3: Workflow for a Single 28-Day Cycle of the MOPP Regimen.

Table 1: Clinical Outcomes of the MOPP Regimen for Advanced Hodgkin's Disease

| Parameter | Result | Source |

|---|---|---|

| Patient Cohort (N) | 198 | [10] |

| Complete Remission (CR) Rate | 80% | [8][10] |

| 10-Year Disease-Free Survival (of CR patients) | 68% |[10] |

Despite its success, MOPP was associated with significant long-term toxicities, including a high risk of secondary leukemias and infertility, which led to the development of alternative regimens like ABVD.

The Re-emergence: BEACOPP

In the 1990s, procarbazine was reintroduced as part of a more dose-intense regimen developed by the German Hodgkin Study Group (GHSG) called BEACOPP (Bleomycin, Etoposide, Adriamycin, Cyclophosphamide, Oncovin®, Procarbazine, Prednisone). This regimen proved superior to previous standards for patients with advanced-stage Hodgkin's lymphoma.

Experimental Protocol: Escalated BEACOPP Regimen The regimen is administered in 21-day cycles.

-

Bleomycin: 10 mg/m² IV, on Day 8.

-

Etoposide: 200 mg/m² IV, on Days 1-3.

-

Adriamycin (Doxorubicin): 35 mg/m² IV, on Day 1.

-

Cyclophosphamide: 1250 mg/m² IV, on Day 1.

-

Oncovin® (Vincristine): 1.4 mg/m² IV, on Day 8.

-

Procarbazine: 100 mg/m²/day PO, on Days 1-7.

-

Prednisone: 40 mg/m²/day PO, on Days 1-14.

Table 2: 10-Year Follow-Up Results from the GHSG HD9 Trial

| Arm | Freedom from Treatment Failure (FFTF) | Overall Survival (OS) | Secondary AML Rate |

|---|---|---|---|

| COPP/ABVD | 64% | 75% | 0.4% |

| BEACOPP (baseline) | 70% | 80% | 1.5% |

| BEACOPP (escalated) | 82% | 86% | 3.0% |

Source: Data from the German Hodgkin Study Group HD9 trial.[2][6]

The HD9 trial demonstrated that dose escalation with the BEACOPP regimen led to significantly improved tumor control and overall survival, re-establishing procarbazine as a key agent in the treatment of advanced Hodgkin's lymphoma.[2]

Brain Tumors: The PCV Regimen

Procarbazine's ability to cross the blood-brain barrier made it a candidate for treating central nervous system malignancies. It became a cornerstone of the PCV regimen for treating anaplastic gliomas.

Experimental Protocol: PCV Regimen The PCV regimen is typically administered in 6-week (42-day) cycles.

-

Procarbazine: 60 mg/m²/day PO, on Days 8 through 21.

-

CCNU (Lomustine): 110 mg/m² PO, on Day 1.

-

Vincristine: 1.4 mg/m² IV, on Days 8 and 29.

Table 3: Clinical Outcomes of the RTOG 9802 Trial (RT + PCV vs. RT Alone) for Low-Grade Glioma

| Parameter | Radiation Therapy (RT) + PCV | Radiation Therapy (RT) Alone | P-value |

|---|---|---|---|

| Patient Cohort (N) | 251 (total) | ||

| Median Overall Survival | 13.3 years | 7.8 years | 0.003 |

| Median Progression-Free Survival | 10.4 years | 4.0 years | <0.001 |

Source: Data from the Radiation Therapy Oncology Group (RTOG) 9802 trial.

Long-term follow-up from the RTOG 9802 trial conclusively showed that adding PCV chemotherapy to radiation therapy significantly prolonged both progression-free and overall survival for patients with low-grade glioma, cementing its role in neuro-oncology.

Conclusion

The development of procarbazine is a testament to the importance of broad preclinical screening and the revolutionary potential of combination chemotherapy. From an incidental discovery, it became a lynchpin in the first curative regimen for a metastatic cancer (MOPP), and after a period of decline due to toxicity, it was successfully repurposed in a dose-intensified regimen (BEACOPP) that set a new standard of care. Concurrently, its unique pharmacological properties allowed it to fill a critical need in the treatment of malignant brain tumors (PCV). The history of procarbazine underscores a key lesson in drug development: the clinical journey of a compound can be long and nonlinear, with its ultimate value realized through persistent investigation and rational combination with other therapies.

References

- 1. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopropyl-α-[2-methylhydrazino]-p-toluamide | 671-16-9 [chemicalbook.com]

- 3. Non-enzymatic activation of procarbazine to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. linkos.cz [linkos.cz]

- 5. japsonline.com [japsonline.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth of human tumors in mice after short-term immunosuppression with procarbazine, cyclophosphamide, and antilymphocyte serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]

- 9. US2242322A - Process for preparing p-isopropylalpha-methyl-hydrocinnamic aldehyde - Google Patents [patents.google.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro sensitivity of human melanoma xenografts to cytotoxic drugs. Correlation with in vivo chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Procarbazine's Monoamine Oxidase Inhibitor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a cornerstone in the treatment of Hodgkin's lymphoma and certain brain tumors, is primarily classified as an alkylating agent. However, it also exhibits a clinically significant secondary activity as a monoamine oxidase (MAO) inhibitor. This technical guide provides an in-depth exploration of procarbazine's MAOI activity, delving into its mechanism of action, the role of its metabolites, and the downstream effects on monoamine signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was initially investigated in the 1950s during a search for novel MAO inhibitors.[1] While its potent antineoplastic properties became its primary clinical application, its MAOI activity remains a crucial aspect of its pharmacological profile.[1][2] This activity is responsible for notable drug-drug and drug-food interactions, necessitating careful patient management.[3][4] Understanding the nuances of procarbazine's interaction with MAO enzymes is critical for optimizing its therapeutic use and mitigating potential adverse effects.

Procarbazine itself is a prodrug that undergoes metabolic activation in the liver, leading to the formation of several metabolites.[2] Evidence suggests that these metabolites, rather than the parent compound, are the primary mediators of its biological activities, including both its cytotoxic and MAO-inhibiting effects.

Mechanism of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7] Inhibition of these enzymes leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, which can have significant physiological and pharmacological consequences.[6][8]

Procarbazine is considered a weak MAO inhibitor.[3][9] Its clinical MAOI effects are thought to be primarily mediated by its metabolites. The inhibition of MAO by procarbazine and its metabolites can lead to a range of central nervous system effects and is the basis for the dietary restrictions (avoidance of tyramine-rich foods) recommended for patients undergoing procarbazine therapy to prevent a hypertensive crisis.[3][6]

The Role of Procarbazine Metabolites